An In-depth Technical Guide to tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: A Keystone Building Block for Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: A Keystone Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-amino-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, a robust and scalable synthesis protocol, characteristic analytical data, and its pivotal role in the synthesis of contemporary therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold
The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding interactions, making it an ideal anchor for binding to the hinge region of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4]
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate serves as a strategically protected and readily functionalizable starting material for the synthesis of a diverse library of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen offers a crucial advantage: it deactivates the ring towards unwanted side reactions and can be selectively removed under acidic conditions, allowing for subsequent elaboration of the molecule. This guide will provide the necessary technical details to effectively utilize this valuable synthetic intermediate.
Chemical Structure and Properties
The chemical identity of tert-butyl 3-amino-1H-pyrazole-1-carboxylate is defined by its unique arrangement of a pyrazole ring, a primary amine, and a Boc protecting group.
Caption: Chemical structure of tert-butyl 3-amino-1H-pyrazole-1-carboxylate.
Table 1: Physicochemical Properties of tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | [5] |
| Molecular Weight | 183.21 g/mol | [6] |
| CAS Number | 863504-84-1 | [5] |
| IUPAC Name | tert-butyl 3-aminopyrazole-1-carboxylate | [5] |
| SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)N | [5] |
| Melting Point | 111-112 °C | [7] |
| XLogP3 | 1.2 | [5] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Rotatable Bonds | 0 | [6] |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of tert-butyl 3-amino-1H-pyrazole-1-carboxylate is most effectively achieved through the regioselective N-Boc protection of commercially available 3-aminopyrazole. The following protocol is based on established methods for the Boc protection of nitrogen-containing heterocycles and is designed for both reliability and scalability.[8]
Caption: Experimental workflow for the synthesis of tert-butyl 3-amino-1H-pyrazole-1-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of 3-aminopyrazole) in a round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Causality behind Experimental Choice: DCM is an excellent solvent for this reaction as it is relatively non-polar and aprotic, preventing unwanted side reactions. DMAP serves as a nucleophilic catalyst, accelerating the acylation of the pyrazole nitrogen by activating the di-tert-butyl dicarbonate.
-
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in DCM.
-
Causality behind Experimental Choice: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions. The slight excess of Boc₂O ensures complete conversion of the starting material.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Self-Validating System: The aqueous washes are crucial for removing water-soluble byproducts and any remaining DMAP, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-amino-1H-pyrazole-1-carboxylate as a solid.
Spectroscopic Characterization
The structural integrity of the synthesized tert-butyl 3-amino-1H-pyrazole-1-carboxylate must be confirmed by spectroscopic methods. While experimentally obtained spectra are the gold standard, the following are the expected characteristic signals based on the molecule's structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~4.0-5.0 ppm (br s, 2H): A broad singlet for the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen exchange.
-
~5.8 ppm (d, 1H): A doublet for the proton at the C4 position of the pyrazole ring.
-
~7.5 ppm (d, 1H): A doublet for the proton at the C5 position of the pyrazole ring.
Note on NMR: The exact chemical shifts and coupling constants can vary depending on the solvent used for analysis.[9]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~28 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.
-
~82 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~100 ppm: Signal for the C4 carbon of the pyrazole ring.
-
~130 ppm: Signal for the C5 carbon of the pyrazole ring.
-
~150 ppm: Signal for the carbonyl carbon of the Boc group.
-
~155 ppm: Signal for the C3 carbon of the pyrazole ring, attached to the amino group.
IR (Infrared) Spectroscopy:
-
~3400-3200 cm⁻¹: Two distinct sharp peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl group.
-
~1720 cm⁻¹: A strong absorption band for the C=O stretching vibration of the carbamate (Boc group).
-
~1620 cm⁻¹: N-H bending vibration of the primary amine.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 184.1135 (for C₈H₁₄N₃O₂⁺)
Applications in Drug Development: A Gateway to Kinase Inhibitors
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors due to the established role of the 3-aminopyrazole scaffold as a "hinge-binder". This core structure can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.
A common synthetic strategy involves the reaction of the 3-amino group with a suitably functionalized pyrimidine or other heterocyclic system. The Boc-protected pyrazole nitrogen at the 1-position prevents undesired N-arylation at this site and can be removed later in the synthesis to allow for further diversification if needed.
Caption: A generalized synthetic pathway illustrating the use of tert-butyl 3-amino-1H-pyrazole-1-carboxylate in the synthesis of kinase inhibitors.
This strategic approach has been successfully employed in the development of inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs) and hematopoietic progenitor kinase 1 (HPK1).[1][4] The ability to readily introduce diverse substituents onto the coupled heterocyclic ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, a critical aspect of modern drug discovery.
Safety and Handling
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[7]
Conclusion
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic Boc protection allows for controlled and regioselective functionalization of the 3-aminopyrazole core, a key pharmacophore in the development of kinase inhibitors and other therapeutics. The robust synthesis and well-defined properties of this compound make it an essential tool for medicinal chemists and drug discovery professionals. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, empowering researchers to effectively utilize this important chemical entity in their pursuit of novel medicines.
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